n-Methyl-5-nitroquinolin-6-amine

Übersicht

Beschreibung

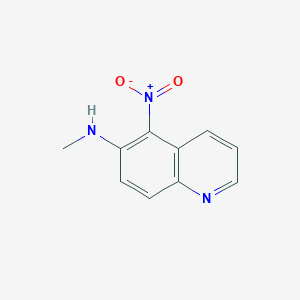

n-Methyl-5-nitroquinolin-6-amine: is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-5-nitroquinolin-6-amine typically involves the nitration of quinoline derivatives followed by methylation. One common method involves the nitration of 6-aminoquinoline to produce 5-nitro-6-aminoquinoline, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: n-Methyl-5-nitroquinolin-6-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in methanol.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Reduction: n-Methyl-5-aminoquinolin-6-amine.

Substitution: Derivatives with different functional groups replacing the nitro group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Quinoline derivatives, including n-Methyl-5-nitroquinolin-6-amine, are recognized for their broad spectrum of bioactivity, making them valuable in drug development. The following applications are notable:

Antimicrobial Activity

Quinoline derivatives have shown significant antimicrobial properties. For instance, compounds with quinoline motifs exhibit potent activity against various bacterial strains, including Pseudomonas aeruginosa, which is critical in treating infections resistant to conventional antibiotics . The structural modifications in this compound may enhance its efficacy against such pathogens.

Antimalarial Agents

The quinoline framework is foundational in the development of antimalarial drugs. Compounds like chloroquine and its derivatives have been used extensively to treat malaria caused by Plasmodium falciparum. Research indicates that similar derivatives can be synthesized from this compound, potentially leading to new treatments for malaria .

Cancer Therapeutics

Recent studies have identified quinoline derivatives as inhibitors of various cancer-related pathways, particularly targeting receptor tyrosine kinases like c-Met. This pathway is crucial for tumor growth and metastasis. The modification of this compound could yield novel inhibitors with improved selectivity and potency against cancer cells .

Synthesis and Yield Improvement

The synthesis of this compound can be optimized using nanomaterials, which enhance reaction rates and yields. For example, the use of silica-functionalized magnetite nanoparticles has been shown to significantly improve the yield of quinoline derivatives through near-homogeneous catalysis . This method not only reduces reaction times but also minimizes by-products, making it a promising approach for large-scale production.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have validated methods for quantifying similar compounds in biological samples, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles . Such data are essential for assessing the compound's potential therapeutic window and optimizing dosing regimens.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of quinoline derivatives:

Wirkmechanismus

The mechanism of action of n-Methyl-5-nitroquinolin-6-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes or interfere with DNA synthesis in microbial cells, leading to antimicrobial effects . The compound’s nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .

Vergleich Mit ähnlichen Verbindungen

5-Nitroquinoline: Similar structure but lacks the methyl group.

6-Aminoquinoline: Similar structure but lacks the nitro group.

n-Methylquinoline: Similar structure but lacks the nitro group.

Uniqueness: n-Methyl-5-nitroquinolin-6-amine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry .

Biologische Aktivität

n-Methyl-5-nitroquinolin-6-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₉N₃O₂, characterized by a quinoline structure with a nitro group at the 5-position and an amine at the 6-position. This structural configuration is significant for its biological activity, as it allows for selective activation by nitroreductases, which can convert it into cytotoxic agents effective against various cancer cell lines .

The biological activity of this compound primarily stems from its ability to undergo reduction reactions that generate reactive intermediates. These intermediates can bind covalently to DNA, leading to cellular damage and death. The proposed mechanisms include:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial DNA synthesis. This is achieved through the cleavage of bacterial DNA gyrase and type IV topoisomerase, which are crucial for bacterial replication.

- Anticancer Activity : Its anticancer effects are linked to the induction of apoptosis in tumor cells. The selective bioactivation by nitroreductases enhances its efficacy while minimizing toxicity to healthy tissues .

Biological Activity Overview

| Activity Type | Description | Mechanism |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | Interferes with DNA synthesis |

| Anticancer | Induces apoptosis in cancer cells | Generates cytotoxic metabolites |

Case Studies and Research Findings

- Antimicrobial Efficacy : Studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations .

- Anticancer Properties : In vitro studies on cancer cell lines have indicated that this compound can reduce cell viability significantly. For example, research presented at the 27th Annual GP2A Medicinal Chemistry Conference highlighted its low cytotoxicity on normal human liver cells (HepG2) while maintaining high selectivity indices (10 to 400) against cancer cells .

- Structure–Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the nitro and amine groups can enhance or diminish biological activity. Compounds with similar structures but different functional groups were found to exhibit varied pharmacological profiles, emphasizing the importance of specific substitutions for optimizing therapeutic effects.

Eigenschaften

IUPAC Name |

N-methyl-5-nitroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-9-5-4-8-7(3-2-6-12-8)10(9)13(14)15/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTDYZCHWXTGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327254 | |

| Record name | n-methyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14204-97-8 | |

| Record name | n-methyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.